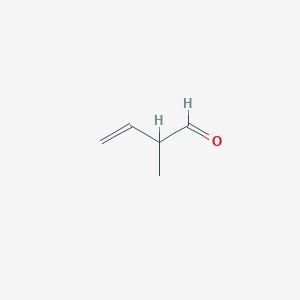
3-Butenal, 2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a member of the enal family, characterized by the presence of both an alkene and an aldehyde functional group. This compound is a colorless liquid with a pungent odor and is used in various chemical synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions
2-methylbut-3-enal can be synthesized through several methods. One common method involves the aldol condensation of acetaldehyde and isobutyraldehyde under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods
In industrial settings, 2-methylbut-3-enal is produced through similar aldol condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions
2-methylbut-3-enal undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as the Michael addition, where nucleophiles add to the β-carbon of the enal.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Addition Reactions: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: 2-methylbut-3-enoic acid.
Reduction: 2-methylbut-3-enol.
Addition Reactions: Various β-substituted products depending on the nucleophile used.
科学的研究の応用
2-methylbut-3-enal has several applications in scientific research:
作用機序
The mechanism of action of 2-methylbut-3-enal involves its reactivity as an enal. The compound can undergo nucleophilic addition reactions at the β-carbon, leading to the formation of various adducts. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which activates the β-carbon towards nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
2-methylbut-3-enal can be compared with other similar compounds, such as:
3-methylbut-2-enal: Another enal with similar reactivity but different substitution patterns.
Cinnamaldehyde: A phenyl-substituted enal with distinct aromatic properties.
Tiglic aldehyde: An isomeric enal with a different double bond position.
These compounds share similar chemical properties but differ in their specific reactivities and applications, highlighting the uniqueness of 2-methylbut-3-enal in various chemical processes .
特性
IUPAC Name |
2-methylbut-3-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6/h3-5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGWABPEZWYGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457837 |
Source


|
| Record name | 3-Butenal, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14690-12-1 |
Source


|
| Record name | 3-Butenal, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12930316.png)
![6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12930324.png)
![9H-Purin-2-amine, 6-chloro-9-[[2-(chloromethyl)phenyl]methyl]-](/img/structure/B12930331.png)
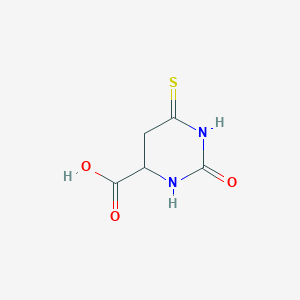
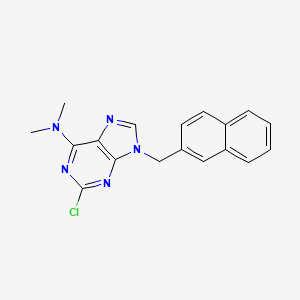


![2-[(2-Oxopropyl)sulfanyl]acetamide](/img/structure/B12930351.png)
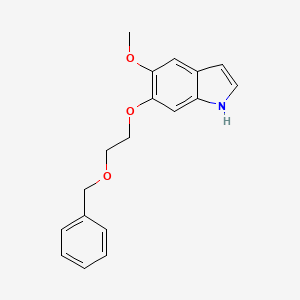
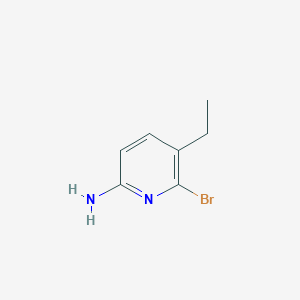
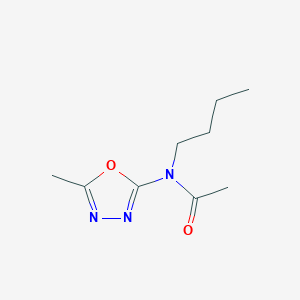
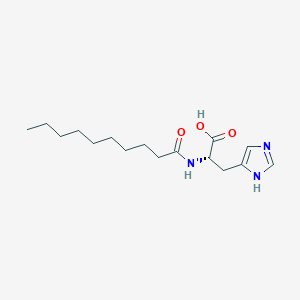
![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
